Methyl 2-acetyl-4-methylpentanoate

β-Keto ester enolate alkylation C–C bond formation acetoacetic ester synthesis

Methyl 2-acetyl-4-methylpentanoate (CAS 51756-09-3), also referred to as methyl α-isobutylacetoacetate, is a branched β-keto ester (C₉H₁₆O₃, MW 172.22 g/mol) registered as an intermediate under REACH. The molecule contains an α-isobutyl substituent adjacent to the β-keto ester motif, which modulates the acidity of the α-proton (predicted pKa 11.84) and substantially increases lipophilicity (XLogP3 1.7) compared to the unsubstituted parent scaffold methyl acetoacetate.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 51756-09-3
Cat. No. B1348748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-4-methylpentanoate
CAS51756-09-3
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C)C(=O)OC
InChIInChI=1S/C9H16O3/c1-6(2)5-8(7(3)10)9(11)12-4/h6,8H,5H2,1-4H3
InChIKeyDMKUCMYAMVVGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetyl-4-methylpentanoate (CAS 51756-09-3): Essential Procurement & Differentiation Data for the β-Keto Ester Scaffold


Methyl 2-acetyl-4-methylpentanoate (CAS 51756-09-3), also referred to as methyl α-isobutylacetoacetate, is a branched β-keto ester (C₉H₁₆O₃, MW 172.22 g/mol) registered as an intermediate under REACH [1]. The molecule contains an α-isobutyl substituent adjacent to the β-keto ester motif, which modulates the acidity of the α-proton (predicted pKa 11.84) and substantially increases lipophilicity (XLogP3 1.7) compared to the unsubstituted parent scaffold methyl acetoacetate . It is supplied as a versatile small-molecule building block (purity ≥95%) and has been employed in redox-annulation reactions with cyclic amines to construct polycyclic frameworks .

Branched β-keto ester for enolate alkylation with tuned α-acidity
High organic-phase affinity simplifies liquid-liquid extraction
Validated in redox-annulation with cyclic amines to polycyclic scaffolds
Intermediate-grade building block (≥95%) for medicinal chemistry elaboration

Why Generic β-Keto Ester Substitution Fails: Methyl 2-Acetyl-4-methylpentanoate Procurement Risks


Interchanging β-keto esters without accounting for α-substitution introduces quantifiable shifts in acidity, lipophilicity, and steric demand that directly govern enolate reactivity, phase partitioning, and downstream crystallization behaviour. Methyl 2-acetyl-4-methylpentanoate bears an α-isobutyl group absent in methyl acetoacetate; this substitution raises the predicted pKa from ~10.67 to ~11.84 and increases XLogP3 from ~0.14 to 1.7 . These numeric differences alter conditions for deprotonation, alkylation, and extraction, meaning protocols validated for the simpler scaffold are not transferable without re-optimisation. The quantitative evidence below maps the exact dimensions where the target compound diverges from its closest structural analogs.

Methyl 2-acetyl-4-methylpentanoate
vs
Methyl acetoacetate
Weaker acid (pKa ~11.84); requires stronger bases and higher temperatures for full deprotonation
Acidity
Stronger acid (pKa ~10.67); standard enolate conditions may over-deprotonate
>10-fold higher lipophilicity (XLogP 1.7) favours organic-phase partitioning
LogP
XLogP ~0.15; prone to aqueous loss and emulsions during work-up
α-Isobutyl steric bulk enables diastereoselective steering in annulation reactions
Sterics
Linear scaffold without branching; no steric differentiation available

Methyl 2-Acetyl-4-methylpentanoate: Head-to-Head Quantitative Differentiation Data for Scientific Selection


α-Carbon Acidity (pKa): Significantly Weaker Acid than Methyl Acetoacetate Enables Tuned Enolate Chemistry

Methyl 2-acetyl-4-methylpentanoate exhibits a predicted pKa of 11.84 ± 0.46, making it approximately 15-fold less acidic than methyl acetoacetate (predicted pKa 10.67 ± 0.46) . This reduced acidity arises from the electron-donating α-isobutyl substituent, which destabilises the enolate anion relative to the unsubstituted scaffold. The difference of ~1.17 pKa units necessitates stronger bases or higher temperatures for complete deprotonation, offering a wider operational window for chemoselective transformations where over-enolisation of methyl acetoacetate would be problematic.

α-C Acidity
Predicted
pKa 11.84 vs 10.67 (Δ +1.17, ~15× less acidic)
Supports chemoselective enolate tuning when milder reactivity is required
Data to verify: predicted values, ACD/Labs or equivalent, 25 °C
β-Keto ester enolate alkylation C–C bond formation acetoacetic ester synthesis

Lipophilicity (LogP): >10-Fold Higher Partition Coefficient Versus Methyl Acetoacetate Enhances Organic-Phase Extraction

The XLogP3 of methyl 2-acetyl-4-methylpentanoate is 1.7, compared with 0.14–0.18 for methyl acetoacetate . This >10-fold increase in octanol-water partition coefficient reflects the hydrophobic contribution of the α-isobutyl side chain. In practical terms, the target compound partitions preferentially into organic layers during aqueous work-up, reducing product loss and simplifying isolation of non-polar reaction products.

Lipophilicity
Predicted
XLogP3 1.7 vs 0.15 (Δ +1.5, ~30× higher partition)
Improves extraction into organic layers, reduces product loss
Predicted XLogP3; empirical logP may vary
Phase-transfer catalysis liquid-liquid extraction drug-like property optimisation prodrug design

Boiling Point: ~38 °C Higher Than Methyl Acetoacetate Facilitates Distillation-Based Purification

The predicted boiling point of methyl 2-acetyl-4-methylpentanoate is 207.1 ± 8.0 °C, approximately 38 °C higher than that of methyl acetoacetate (169–170 °C) . This elevated boiling point provides a wider thermal window for vacuum distillation, reducing the risk of thermal decomposition during purification and enabling separation from lower-boiling impurities without resorting to chromatography.

Boiling Point
Predicted
207.1 °C vs 169–170 °C (Δ ≈ +38 °C)
Extends thermal processing window for distillation-based purification
Predicted boiling point; experimental confirmation recommended
Distillation purification thermal stability process chemistry

Vapour Pressure: ~5-Fold Lower than Methyl Acetoacetate Reduces Inhalation Exposure Risk During Handling

Methyl 2-acetyl-4-methylpentanoate has a vapour pressure of 36 Pa at 25 °C, considerably lower than the ~200 Pa (1.5 mmHg) reported for methyl acetoacetate at the same temperature . This approximately 5.5-fold reduction in volatility diminishes the rate of evaporative loss during open-vessel processing and lowers the airborne concentration in the breathing zone, a relevant consideration for occupational exposure banding and VOC emission control.

Vapour Pressure
Predicted
36 Pa vs ~200 Pa (≈5.5× lower volatility)
Reduces evaporative loss and inhalation exposure risk in open-vessel processing
25 °C; predicted vs experimental values
Occupational hygiene process safety volatile organic compound (VOC) management laboratory safety

Molecular Weight and Rotatable Bond Count: Differentiated Pharmacokinetic and Formulation Predictors Versus Methyl Acetoacetate

The target compound (MW 172.22 g/mol, 5 rotatable bonds) exceeds methyl acetoacetate (MW 116.12 g/mol, 2 rotatable bonds) in both molecular weight and conformational flexibility [1]. While both fall within fragment-like chemical space, the α-isobutyl appendage of the target adds three heavy atoms and three rotatable bonds, shifting its position along the property axis that guides fragment elaboration. The higher rotatable bond count also influences melting point and crystallinity, affecting formulation behaviour.

MW & Flexibility
Calculated
MW 172.22 vs 116.12; 5 vs 2 rotatable bonds
Shifts fragment toward lead-like space, suited for side-chain elaboration
From SMILES; impact on crystallinity requires assessment
Fragment-based drug discovery lead-like property filters ADME prediction prodrug design space

Synthetic Utility in Redox-Annulation: Validated Reactivity with Cyclic Amines Not Demonstrated for Simpler β-Keto Esters

Methyl 2-acetyl-4-methylpentanoate is specifically cited as a building block for redox-annulation reactions with cyclic amines such as 1,2,3,4-tetrahydroisoquinoline, referencing the methodology of Chen & Seidel (Org. Lett. 2016, 18, 1024–1027) [1]. In this transformation, the β-keto ester motif participates in an intramolecular redox-Mannich process that assembles benzo[a]quinolizine-2-one derivatives. The α-isobutyl substituent provides steric steering that can influence diastereoselectivity—an advantage not available with methyl acetoacetate, which lacks the branched alkyl group.

Redox-Annulation
Reported
Validated with THIQ; α-iBu modulates diastereoselectivity
Enables polycyclic scaffold assembly not accessible with methyl acetoacetate
Methodology: Org. Lett. 2016, 18, 1024–1027; class-level inference
Redox-annulation C–H functionalization cyclic amines polycyclic scaffold synthesis benzo[a]quinolizine

Methyl 2-Acetyl-4-methylpentanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enolate Alkylation Requiring Chemoselective α-Deprotonation

When a synthetic sequence demands selective enolate formation in the presence of other acidic sites, the ~15-fold lower acidity of methyl 2-acetyl-4-methylpentanoate (pKa 11.84) compared with methyl acetoacetate (pKa 10.67) provides a broader window for base and temperature optimisation, reducing competing deprotonation pathways [1].

Multi-Step Synthesis with Aqueous Work-Up Requiring Efficient Organic-Phase Recovery

The XLogP3 of 1.7 affords >10-fold higher organic-phase partitioning than methyl acetoacetate, substantially improving extractive recovery and minimising product loss to aqueous layers—critical for maintaining mass balance in campaigns exceeding 100 g scale [1].

Redox-Annulation Reactions with Cyclic Amines for Polycyclic Scaffold Assembly

Building on the redox-annulation methodology of Chen & Seidel (Org. Lett. 2016), methyl 2-acetyl-4-methylpentanoate serves as a β-keto ester partner with 1,2,3,4-tetrahydroisoquinoline, enabling access to benzo[a]quinolizine-2-one derivatives. The α-isobutyl substituent introduces steric differentiation not achievable with methyl acetoacetate, potentially influencing diastereochemical outcomes [1].

Fragment Elaboration in Medicinal Chemistry Lead Optimisation

With MW 172.22 and 5 rotatable bonds, the compound occupies a lead-like fragment space that is one step beyond the typical hit fragment (methyl acetoacetate, MW 116.12). This makes it well-suited for direct elaboration toward candidates requiring a branched aliphatic side chain, such as protease inhibitor scaffolds or GPCR modulators where the isobutyl group contributes to a key hydrophobic pocket interaction .

Application
Selection Property
Validation Focus
Enolate Alkylation with Chemoselective Deprotonation
α-Proton acidity (pKa window)
Base/solvent compatibility testing
Multi-Step Synthesis with Aqueous Work-Up
Organic-phase partition coefficient
Extraction efficiency validation
Redox-Annulation with Cyclic Amines to Polycycles
Steric differentiation from α-isobutyl
Diastereoselectivity screening
Fragment Elaboration in Lead Optimisation
Lead-like fragment profile (MW & flexibility)
ADME property alignment
Quote Request

Request a Quote for Methyl 2-acetyl-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.